Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate
Description
Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate (CAS: Not explicitly provided in evidence) is an ester derivative featuring a propanoate backbone substituted with a 2,2-dimethoxyethyl amino group. This compound is structurally characterized by:
- Ethyl ester group: Enhances lipophilicity and stability.
- Propanoate core: Provides a flexible three-carbon chain for functionalization.
The compound is utilized as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and protected amino derivatives . Its applications span drug design, where it serves as a precursor for bioactive molecules, and materials science, where its structural flexibility aids in polymer development.
Properties
IUPAC Name |
ethyl 3-(2,2-dimethoxyethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-4-14-8(11)5-6-10-7-9(12-2)13-3/h9-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSAIPKKSWMPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate typically involves the reaction of aminoacetaldehyde dimethyl acetal with ethyl acrylate under specific conditions . The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using bulk manufacturing processes. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted amines .
Scientific Research Applications
Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Table 2: Physical Data Comparison
Functional Differences
- Electron Effects: The dimethoxy group in the target compound donates electrons, enhancing nucleophilicity at the amino group. In contrast, chlorophenyl or nitro substituents (e.g., in ) withdraw electrons, increasing electrophilic reactivity.
- Steric Hindrance :
- Biological Activity :
Research Findings and Limitations
- Efficiency : The target compound’s synthesis lacks yield data, whereas analogues like 13b (96% yield, ) highlight optimized protocols.
- Stability : Dimethoxyethyl groups may hydrolyze under acidic conditions, limiting utility in low-pH environments compared to diethoxy derivatives .
- Biological Relevance : While pyridinyl derivatives show promise in oncology , the target compound’s bioactivity remains underexplored.
Biological Activity
Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.
The synthesis of this compound typically involves the reaction of β-alanine with 2,2-dimethoxyethylamine in the presence of an esterifying agent such as ethyl chloroformate. This reaction is conducted under controlled conditions to optimize yield and purity. The compound has a molecular weight of 217.31 g/mol and the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1221341-53-2
- Molecular Formula : C11H23NO3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The ester group can undergo hydrolysis, releasing active β-alanine derivatives that participate in multiple biochemical pathways. These pathways may involve modulation of enzyme activity or receptor interactions, leading to various physiological effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating the antimicrobial properties of similar compounds found that derivatives with amino functionalities exhibited significant activity against various bacterial strains. Although specific data on this compound was not available, the structural similarities suggest potential efficacy in microbial inhibition .
- Neuroprotective Effects : Research into compounds with similar structures has indicated neuroprotective properties, possibly through antioxidant mechanisms. These compounds have been shown to reduce oxidative stress in neuronal cell lines, which may be relevant for this compound .
- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate | Moderate antimicrobial | Enzyme inhibition |
| Ethyl 3-{[3-(methoxy)propyl]amino}propanoate | Neuroprotective | Antioxidant activity |
| Ethyl 3-{[3-(butoxy)propyl]amino}propanoate | Cytotoxic | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
